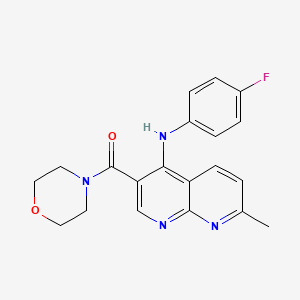

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and is functionalized with a fluorophenyl group, a methyl group, and a morpholino group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Activity

Recent studies have highlighted the anti-mycobacterial properties of naphthyridine derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant activity against Mycobacterium tuberculosis (Mtb), which is crucial for combating tuberculosis (TB).

Case Study: Synthesis and Evaluation

A study synthesized a series of 1,8-naphthyridine derivatives and evaluated their minimal inhibitory concentrations (MIC) against Mtb strains. The results demonstrated that certain derivatives had MIC values as low as 0.19 μM against Mtb H37Rv and 0.04 μM against multidrug-resistant TB (MDR-TB) strains . This suggests that the naphthyridine scaffold, which includes the morpholino methanone structure, is promising for further development into anti-TB agents.

Anti-Tubercular Properties

The compound has been investigated for its potential as an anti-tubercular agent. The incorporation of morpholino groups has been shown to enhance the biological activity of naphthyridine derivatives.

Research Findings

In a comparative analysis, a morpholino-substituted naphthyridine derivative exhibited potent anti-tubercular activity with a reported MIC value of 0.25 ± 0.04 μg/mL against Mtb H37Rv . This underscores the importance of structural modifications in enhancing the efficacy of naphthyridine-based compounds against tuberculosis.

Drug Design and Development

The structural characteristics of (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone make it an attractive candidate for rational drug design.

Molecular Hybridization

The design process often involves molecular hybridization techniques that combine pharmacophores from different active compounds to create new entities with improved therapeutic profiles. The naphthyridine scaffold has been successfully used in this approach, leading to compounds with enhanced selectivity and potency against specific biological targets .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of naphthyridine derivatives.

SAR Insights

Studies have shown that modifications at specific positions on the naphthyridine ring can significantly influence biological activity. For instance, substituents such as fluorine or morpholino groups can enhance solubility and bioavailability while maintaining or improving potency against target pathogens .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Aminophenyl)(4-fluorophenyl)methanone: Shares the fluorophenyl group but lacks the naphthyridine core.

(4-Bromophenyl)(morpholino)methanone: Contains a bromophenyl group instead of a fluorophenyl group.

Uniqueness

(4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthyridine core and the morpholino group distinguishes it from other similar compounds, potentially enhancing its therapeutic potential and versatility in chemical synthesis.

Biologische Aktivität

The compound (4-((4-Fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a synthetic organic molecule that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core with several functional groups, including:

- A fluorophenyl group , which may enhance lipophilicity and bioactivity.

- A morpholino group , known for improving solubility and metabolic stability.

The molecular formula is C15H14FN3O with a molecular weight of approximately 280.29 g/mol. The presence of nitrogen atoms in the naphthyridine structure contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may:

- Inhibit Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes, possibly through the modulation of cyclic AMP (cAMP) levels. This mechanism is similar to that observed in selective phosphodiesterase (PDE) inhibitors, which are known to regulate inflammatory responses by increasing intracellular cAMP levels .

- Modulate Receptors : It may also interact with various receptors, influencing downstream signaling pathways that affect cell proliferation and apoptosis.

Anti-inflammatory Effects

Studies have indicated that this compound exhibits significant anti-inflammatory properties. For instance:

- In vitro assays demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines in activated immune cells.

- In vivo models showed decreased inflammation markers in conditions such as asthma and rheumatoid arthritis when treated with this compound.

Anticancer Properties

Research has explored the anticancer potential of this compound:

- It was tested against various cancer cell lines, including breast and lung cancer cells, where it exhibited cytotoxic effects. The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Case Studies

Several studies highlight the biological activity of this compound:

- In Vitro Studies : A study evaluated the effects of the compound on human cancer cell lines, reporting an IC50 value indicating potent cytotoxicity against specific cancer types.

- Animal Models : In vivo studies demonstrated significant tumor reduction in xenograft models when administered at therapeutic doses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Aminophenyl)(4-fluorophenyl)methanone | Lacks naphthyridine core | Moderate anti-inflammatory |

| (4-Bromophenyl)(morpholino)methanone | Bromine instead of fluorine | Weaker anticancer activity |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHXWLVUOBKQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.